molecular formula C14H21NO3S B3237561 tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1391733-67-7

tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B3237561
CAS No.: 1391733-67-7
M. Wt: 283.39 g/mol
InChI Key: SGDHYIGMSHKVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a synthetic intermediate in the thienopyridine class, characterized by a bicyclic core structure fused with a thiophene ring. The compound features a tert-butyl carboxylate group at position 5 and a 2-hydroxyethyl substituent at position 7 (Figure 1). Its molecular formula is C₁₄H₂₁NO₃S, with a molecular weight of 283.39 g/mol (estimated).

Properties

IUPAC Name

tert-butyl 7-(2-hydroxyethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-8-10(4-6-16)12-11(9-15)5-7-19-12/h5,7,10,16H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDHYIGMSHKVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112944
Record name Thieno[3,2-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-7-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391733-67-7
Record name Thieno[3,2-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-7-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391733-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-7-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to tert-butyl 7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate exhibit antimicrobial properties. Research indicates that thieno[3,2-c]pyridines can inhibit bacterial growth and may serve as a scaffold for developing new antibiotics.
  • Neuroprotective Effects : There is emerging evidence that derivatives of this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation, making them candidates for treating conditions such as arthritis or inflammatory bowel disease. Studies indicate that these compounds can inhibit pro-inflammatory cytokines.

Drug Development

  • Lead Compound for Drug Synthesis : Tert-butyl 7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can serve as a lead compound for synthesizing new drugs aimed at various diseases due to its unique structural features.
  • Targeting Specific Pathways : Research is ongoing into how this compound interacts with specific biological pathways, which could lead to the development of targeted therapies for cancer or metabolic disorders.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth using derivatives of thieno[3,2-c]pyridine.
Study BNeuroprotectionFound that compounds similar to this structure reduced neuroinflammation in rodent models of Alzheimer's disease.
Study CAnti-inflammatory EffectsReported a decrease in TNF-alpha levels in treated cells, indicating potential for inflammatory disease treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Derivatives

a) tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 230301-73-2)
  • Molecular Formula: C₁₂H₁₇NO₂S
  • Molecular Weight : 239.33 g/mol
  • Key Differences : Lacks the 2-hydroxyethyl group at position 5.
  • Applications: A precursor in synthetic routes for thienopyridine-based pharmaceuticals. Purity ≥95% confirmed via LC-MS and NMR .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .
b) tert-Butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 1000577-81-0)
  • Molecular Formula: C₁₂H₁₆BrNO₂S
  • Molecular Weight : 318.23 g/mol
  • Key Differences : Bromine atom at position 3 enhances reactivity for cross-coupling reactions.
  • Applications : Medical intermediate for functionalized derivatives .

Pharmacologically Active Analogs

a) Clopidogrel Bisulphate (CAS 120202-66-6)
  • Structure: Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate.
  • Molecular Formula: C₁₆H₁₆ClNO₂S·H₂SO₄
  • Key Differences :
    • 2-Chlorophenyl and methyl ester groups at position 3.
    • Lacks the tert-butyl carboxylate and hydroxyethyl groups.
  • Applications : Irreversible ADP receptor antagonist; widely used to prevent thrombosis .
  • Research : Superior safety profile compared to ticlopidine, with fewer hematological side effects .
b) Ticlopidine
  • Structure: 5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
  • Key Differences: No ester or carboxylate groups; simpler substituent pattern.
  • Applications : Older antiplatelet agent largely replaced by clopidogrel due to adverse effects .

Functionalized Derivatives

a) 4-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one
  • Key Features: Sulfonyl linkage and spirothiazolinone ring.
  • Applications : Antimicrobial activity reported; synthesized via heterocyclization reactions .
b) Polymorphic Forms of Clopidogrel Hydrobromide
  • Features : Amorphous and crystalline (α, β, γ) forms with improved solubility and bioavailability.
  • Synthesis : Recrystallization from acetonitrile/isopropyl acetate mixtures .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Thienopyridines

Compound Molecular Weight Key Substituents Bioactivity/Application
Target Compound 283.39 2-Hydroxyethyl, tert-butyl Synthetic intermediate
Clopidogrel Bisulphate 419.90 2-Chlorophenyl, methyl ester Antiplatelet agent
tert-Butyl 3-bromo Derivative (CAS 1000577-81-0) 318.23 Bromine at position 3 Cross-coupling precursor
tert-Butyl Base (CAS 230301-73-2) 239.33 None at position 7 Synthetic building block

Key Observations:

Hydrophilicity : The 2-hydroxyethyl group in the target compound may enhance solubility compared to lipophilic analogs like clopidogrel.

Safety : All tert-butyl carboxylate derivatives share similar hazards (e.g., H302, H315) .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylateRegioselective coupling precursor
2-Hydroxyethyl chlorideIntroduces hydroxyethyl side chain
Boc-protected amine derivativesProtects amines during functionalization

Q. Table 2. Stability Assessment Under Accelerated Conditions

ConditionDegradation PathwayMitigation Strategy
40°C/75% RH, 7 daysBoc hydrolysisStore at -20°C with desiccant
Light exposure (UV-Vis)Thienopyridine ring cleavageUse amber vials
Aqueous solutions, pH 7Hydroxyethyl oxidationAdd antioxidants (e.g., BHT)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.